5-(2-butoxy-4-fluorophenyl)-1-methyl-1H-imidazole
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Overview
Description
5-(2-butoxy-4-fluorophenyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C14H17FN2O and its molecular weight is 248.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.13249133 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Enzymatic Activity
One significant application of compounds structurally related to 5-(2-butoxy-4-fluorophenyl)-1-methyl-1H-imidazole is as inhibitors of specific enzymes, such as 5-lipoxygenase (5-LO). These inhibitors have shown potential in treating diseases related to inflammation and immune responses. For instance, modifications to enhance the bioavailability and reduce the lipophilicity of such inhibitors have led to compounds with improved in vivo potency and a better toxicological profile, making them practical leads for orally active 5-LO inhibitors (Mano et al., 2004).
Anticancer Applications
Compounds bearing the imidazole core have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. Some derivatives exhibited significant antiproliferative effects, outperforming the reference compound cisplatin in certain cases. This indicates the potential of these compounds as leads for developing more effective cancer therapeutics for breast cancer treatment (Karthikeyan et al., 2017).
Drug Delivery Systems
Imidazole-based ionic liquids have been explored for their role in enhancing the solubility and permeability of drugs, such as 5-fluorouracil (5-FU), for dermal delivery. Ionic liquid-in-oil microemulsions prepared using an imidazole-based ionic liquid showed significant enhancement in drug permeation through the skin, suggesting an efficient method to enhance the therapeutic efficacy of poorly permeating drugs (Goindi et al., 2014).
Kinase Inhibition for Therapeutic Applications
Imidazole derivatives have been tested for their ability to inhibit p38 MAP kinase and TNF-α release, demonstrating potential therapeutic applications in treating diseases related to these pathways. Variations in substituents on the imidazole ring have led to potent inhibitors, highlighting the importance of structural modifications for achieving desired biological activities (Koch et al., 2008).
Fluorescence and Biological Activity Studies
The fluorescence properties of certain imidazole derivatives have been explored for potential applications in biological imaging and probes. These studies have demonstrated unique fluorescence effects, which could be leveraged in developing effective fluorescence probes or pharmaceuticals with specific biological activities (Budziak et al., 2019).
Future Directions
The study of compounds containing an imidazole ring is a rich field of research, given the biological activity of many such compounds. This particular compound could be of interest for further study, given its complex structure and the presence of functional groups that are common in many pharmaceutical compounds .
Properties
IUPAC Name |
5-(2-butoxy-4-fluorophenyl)-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-3-4-7-18-14-8-11(15)5-6-12(14)13-9-16-10-17(13)2/h5-6,8-10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEUBRWZZFKMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.